10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide
Brand Name:
Vulcanchem
CAS No.:
34144-64-4
VCID:
VC21021180
InChI:
InChI=1S/C16H16N2O/c1-17-16(19)15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10,15H,8-9H2,1H3,(H,17,19)
SMILES:
CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2
Molecular Formula:
C16H16N2O
Molecular Weight:
252.31 g/mol
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide
CAS No.: 34144-64-4
Cat. No.: VC21021180
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34144-64-4 |
|---|---|
| Molecular Formula | C16H16N2O |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | N-methyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carboxamide |
| Standard InChI | InChI=1S/C16H16N2O/c1-17-16(19)15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10,15H,8-9H2,1H3,(H,17,19) |
| Standard InChI Key | ZMZPGCLLNOGDTA-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
| Canonical SMILES | CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator